Mabdgo - 78138-59-7

Mabdgo

Catalog Number: EVT-1569522
CAS Number: 78138-59-7
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mabdgo is primarily sourced from mango fruit and its by-products, particularly mango seeds. The extraction process often involves utilizing the natural phytochemicals present in the seeds, which have been shown to facilitate the synthesis of nanoparticles and other bioactive compounds .

Classification

Mabdgo can be classified under organic compounds with significant relevance in biochemistry and materials science. It is often associated with the synthesis of metal nanoparticles, particularly zinc oxide nanoparticles, through green synthesis methods that leverage plant extracts for reduction and stabilization .

Synthesis Analysis

Methods

The synthesis of Mabdgo typically involves green chemistry approaches that utilize mango seed extracts. These extracts contain various phytochemicals such as polyphenols, flavonoids, and carotenes that play a crucial role in the reduction of metal ions into nanoparticles.

Technical Details

  • Preparation of Extracts: Mango seeds are processed to obtain aqueous or ethanolic extracts.
  • Synthesis Process: The extract is mixed with metal salt solutions (e.g., zinc acetate) under controlled conditions (temperature, pH) to facilitate the reduction process.
  • Characterization Techniques: Techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are employed to characterize the synthesized nanoparticles .
Molecular Structure Analysis

Structure

Data

The characterization data from spectroscopic analyses reveal peaks corresponding to these functional groups, which suggest that Mabdgo may exhibit a complex structure influenced by its plant origin.

Chemical Reactions Analysis

Reactions

Mabdgo participates in several chemical reactions, particularly in the synthesis of nanoparticles. Key reactions include:

  • Reduction Reactions: The conversion of metal ions into their respective nanoparticles through electron transfer facilitated by phytochemicals.
  • Stabilization Reactions: The formation of a protective layer around nanoparticles due to interactions with functional groups present in the mango seed extract.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, concentration of reactants, and pH levels. Studies have shown that optimizing these parameters can enhance nanoparticle yield and stability .

Mechanism of Action

Process

The mechanism by which Mabdgo operates involves:

  1. Phytochemical Interaction: Phytochemicals in mango seed extracts interact with metal ions.
  2. Reduction: These phytochemicals reduce metal ions to form nanoparticles.
  3. Stabilization: The resulting nanoparticles are stabilized by the remaining phytochemical layers that prevent agglomeration.

Data

Quantitative analyses have demonstrated that the efficiency of nanoparticle synthesis correlates with the concentration of specific phytochemicals in the extract .

Physical and Chemical Properties Analysis

Physical Properties

Mabdgo exhibits properties typical of organic compounds derived from plant sources:

  • Color: Often varies based on concentration and specific extraction methods.
  • Solubility: Typically soluble in polar solvents due to its functional groups.

Chemical Properties

Chemical analyses indicate:

  • Reactivity: Mabdgo can participate in redox reactions due to its functional groups.
  • Stability: The presence of stabilizing agents from the extract enhances the stability of synthesized nanoparticles.

Relevant data from spectroscopic studies confirm these properties, showcasing characteristic peaks associated with different functional groups .

Applications

Mabdgo has several scientific applications:

  • Nanotechnology: Used in the green synthesis of metal nanoparticles for applications in electronics and catalysis.
  • Medicine: Potential use as an antibacterial agent due to its bioactive properties derived from mango extracts.
  • Agriculture: Possible applications in developing eco-friendly pesticides or fertilizers based on its biochemical properties.

Research continues to explore these applications, emphasizing Mabdgo's versatility as a compound derived from natural sources .

Introduction

Botanical and Socioeconomic Significance of Mangifera indica

Botanical Traits and Cultivar DiversityMango trees are evergreen perennials capable of reaching 15–18 meters in height, with lifespans exceeding a century under optimal conditions. The fruit exhibits remarkable morphological diversity: shapes range from oval to kidney-shaped, sizes from plum-like to over 2 kg, and colors from vivid red-yellow to subdued green [4] [5]. This variability arises from both genetic differences (e.g., monoembryonic Indian vs. polyembryonic Southeast Asian types) and environmental adaptations. Cultivars like ‘Alphonso’ (India), ‘Tommy Atkins’ (Florida), and ‘Kent’ (Brazil) dominate commercial production due to traits such as disease resistance, shelf life, and organoleptic properties [5] [6].

Nutritional and Phytochemical ProfileMango pulp delivers 60–190 kcal/100 g and is rich in carbohydrates (14.98 g/100 g), primarily sucrose, glucose, and fructose, which increase during ripening as starch hydrolyzes [1]. Structural carbohydrates like pectin (0.85–1.06 g/100 g) contribute to texture and health benefits, including cholesterol modulation [1] [7]. The fruit’s micronutrient profile includes:

  • Vitamins: High vitamin C (36.4 mg/100 g) and provitamin A carotenoids (e.g., β-carotene at 445 µg/100 g) [1].
  • Minerals: Potassium (168 mg/100 g) and magnesium (10 mg/100 g) [1].

Non-nutrient phytochemicals define mango’s bioactivity:

  • Phenolics: Gallic acid, mangiferin, and quercetin in peel/kernel exhibit antioxidant and anti-inflammatory effects [7] [10].
  • Volatiles: Esters (ethyl butanoate), terpenes (myrcene), and lactones (γ-octalactone) generate the characteristic aroma [3].

Table 1: Key Nutritional and Phytochemical Constituents in Mango Pulp (per 100 g Fresh Weight)

ComponentContentFunction/Notes
Carbohydrates14.98 gSucrose dominant in ripe fruit
Dietary Fiber1.6–2.6 gPectin decreases during ripening
Vitamin C36.4 mgAntioxidant; supports immunity
β-Carotene445 µgPrecursor to vitamin A
Total Phenolics30–110 mg GAE*Higher in peel/kernel than pulp
Potassium168 mgElectrolyte balance; cardiovascular health

GAE = Gallic Acid Equivalents. Sources: [1] [7]

Economic Impact and Byproduct ValorizationGlobal mango production reached ~61 million metric tons in 2023, valued at billions USD, with India (26.3M tons), Indonesia (4.1M tons), and China (3.8M tons) as top producers [2] [9]. The industry generates substantial waste (peel/kernel = 35–60% of fruit weight), now valorized into functional ingredients:

  • Kernel oil: Rich in stearic/oleic acids, used in cosmetics and cocoa butter substitutes [1] [7].
  • Peel extracts: Source of mangiferin for nutraceuticals targeting metabolic syndrome [7] [10].Developing economies like Pakistan and Mexico leverage mango exports for revenue diversification, while Fairchild Tropical Gardens (Florida) drives cultivar innovation [5] [6].

Table 2: Top Global Mango Producers (2023 Data)

CountryProduction (Million Metric Tons)Primary CultivarsExport Focus
India26.3Alphonso, DashehariDomestic market (99%)
Indonesia4.1Arumanis, GedongAsia-Pacific
China3.8Tainong, GuifeiDomestic/processing
Pakistan2.8Sindhri, ChaunsaMiddle East/Europe
Mexico2.5Tommy Atkins, AtaulfoUSA (primary export)

Source: [2] [9]

Historical Context and Global Distribution of Mango Cultivation

Ancient Origins and Cultural IntegrationArchaeological evidence dates mango cultivation to 5000 BCE in Northeast India/Myanmar, where it features in Vedic texts (≈4000 BCE) as a symbol of love and fertility. Buddhist monks disseminated it to Malaysia and China (4th–5th centuries BCE), embedding it in regional traditions—e.g., mango leaves in Hindu weddings and "tree marriage" rituals among Indian farmers [5] [6] [8]. The Portuguese coined "mango" from the Malayalam manna after arriving in Kerala (1498 CE), facilitating its transcontinental spread [4] [5].

Global Expansion and CommercializationMango’s dispersal followed colonial trade routes:

  • 16th–17th centuries: Portuguese introduced it to Brazil (≈1700 CE) and West Africa; Spanish brought it to Mexico via the Philippines [5] [6].
  • 18th century: Reached Barbados (1742 CE) and Jamaica (1782 CE) [5].
  • 19th century: Early Florida plantings failed (e.g., Dr. Henry Perrine’s 1833 seedlings), but successful grafting by Orange Pound (1909 CE) enabled commercial scaling. The USDA’s David Fairchild imported Indian cultivars like ‘Mulgoba’, leading to ‘Haden’—foundation of Florida’s industry [5] [6].

Table 3: Key Historical Milestones in Mango Cultivation

PeriodEventConsequence
4000 BCEFirst cultivation in India/MyanmarIntegration into Hindu/Buddhist rituals
4th–5th C. BCEMonks spread to East AsiaAdoption in Chinese agriculture
10th C. CEPersians introduce to East AfricaEstablishment in Zanzibar coastal farms
1498 CEPortuguese traders reach KeralaGlobal naming ("manga" → "mango")
1742 CEPlanting in BarbadosCaribbean/West Indies cultivation base
1909 CEShield-budding perfected in FloridaViable commercial propagation method

Modern Production LandscapesMango thrives in frost-free tropical/low-altitude subtropical zones (latitudes ≤ 30°). Regional specialization emerged:

  • Asia (87% output): India alone contributes 43% of global yield, with Thailand and the Philippines focusing on processing (juices, dried slices) [9].
  • Americas: Mexico supplies 70% of US fresh imports; Brazil dominates South American production (2.1M tons) [2] [5].
  • Africa: Egypt (890K tons) and Sudan (718K tons) export to Europe, while Malawi cultivates indigenous (‘Dodo’) and commercial (‘Tommy Atkins’) varieties [2].Climate constraints limit US production to Florida (≈1,700 acres), California (200 acres), and Hawaii (300 acres) [6]. Post-WWII urbanization reduced Florida’s groves from 7,000 to <1,000 acres, shifting focus to cultivar breeding (e.g., Fairchild’s International Mango Festival) [5] [6].

Table 4: Contemporary Regional Distribution of Mango Production

RegionProduction (Million MT)Leading CountriesKey Challenges
Asia-Pacific53.1India, China, IndonesiaAnthracnose disease; postharvest losses
Latin America5.7Mexico, Brazil, PeruFruit fly infestations
Africa6.4Egypt, Sudan, KenyaIrrigation limitations
Middle East1.1Yemen, Saudi ArabiaWater scarcity

Source: [2] [9]

Table of Chemical Compounds in Mango

Properties

CAS Number

78138-59-7

Product Name

Mabdgo

IUPAC Name

[(3aS,5S,6R,7S,7aS)-7-[(E)-but-2-enoxy]-2-methyl-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-6-yl] acetate

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H27NO6/c1-4-5-11-25-20-18-21(26-14(2)22-18)28-17(19(20)27-15(3)23)13-24-12-16-9-7-6-8-10-16/h4-10,17-21H,11-13H2,1-3H3/b5-4+/t17-,18-,19-,20-,21+/m0/s1

InChI Key

WGLSLLTXEVNTGP-KCVDAPTQSA-N

SMILES

CC=CCOC1C2C(OC(C1OC(=O)C)COCC3=CC=CC=C3)OC(=N2)C

Synonyms

2-methyl-(2-acetamido-4-O-acetyl-6-O-benzyl-3-O-(2-butenyl)-1,2-dideoxy alpha-D-glucopyrano)(2,1-d)-2-oxazoline
MABDGO

Canonical SMILES

CC=CCOC1C2C(OC(C1OC(=O)C)COCC3=CC=CC=C3)OC(=N2)C

Isomeric SMILES

C/C=C/CO[C@H]1[C@H]2[C@@H](O[C@H]([C@@H]1OC(=O)C)COCC3=CC=CC=C3)OC(=N2)C

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